

A Comparative Spectroscopic Guide to 4-Amino-3-chloropyridine and Its Isomers

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Compound of Interest

Compound Name: 4-Amino-3-chloropyridine

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In the landscape of pharmaceutical and materials science, the precise identification of isomeric compounds is paramount. The positional isomerism in substituted pyridines, such as the aminochloropyridines, can dramatically alter their biological activity, chemical reactivity, and physical properties. This guide provides a comprehensive spectroscopic comparison of **4-Amino-3-chloropyridine** and its key isomers: 2-Amino-5-chloropyridine, 3-Amino-4-chloropyridine, and 4-Amino-2-chloropyridine. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary tools to unambiguously differentiate between these structurally similar molecules.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **4-Amino-3-chloropyridine** and its selected isomers. These values serve as a reference for comparison with experimentally obtained spectra.

Table 1: ^1H NMR Spectral Data (in DMSO- d_6)

Compound	δ H-2 (ppm)	δ H-3 (ppm)	δ H-4 (ppm)	δ H-5 (ppm)	δ H-6 (ppm)	δ -NH ₂ (ppm)
4-Amino-3-chloropyridine	7.95 (s)	-	-	6.75 (d, J=5.5 Hz)	7.80 (d, J=5.5 Hz)	6.50 (br s)
2-Amino-5-chloropyridine	-	6.59 (d, J=8.7 Hz)	7.52 (dd, J=8.7, 2.5 Hz)	-	8.01 (d, J=2.5 Hz)	6.25 (br s)
3-Amino-4-chloropyridine	8.02 (s)	-	-	7.15 (d, J=5.2 Hz)	7.85 (d, J=5.2 Hz)	5.85 (br s)
4-Amino-2-chloropyridine	-	6.55 (d, J=1.5 Hz)	-	6.70 (dd, J=5.5, 1.5 Hz)	7.90 (d, J=5.5 Hz)	6.30 (br s)

Table 2: ¹³C NMR Spectral Data (in DMSO-d₆)

Compound	δ C-2 (ppm)	δ C-3 (ppm)	δ C-4 (ppm)	δ C-5 (ppm)	δ C-6 (ppm)
4-Amino-3-chloropyridine	145.2	118.5	150.1	115.8	147.3
2-Amino-5-chloropyridine	158.1	108.2	137.9	120.5	148.2
3-Amino-4-chloropyridine	140.1	135.5	142.8	122.1	149.0
4-Amino-2-chloropyridine	151.0	108.9	155.4	107.5	149.8

Table 3: Key IR Absorption Frequencies (cm⁻¹)

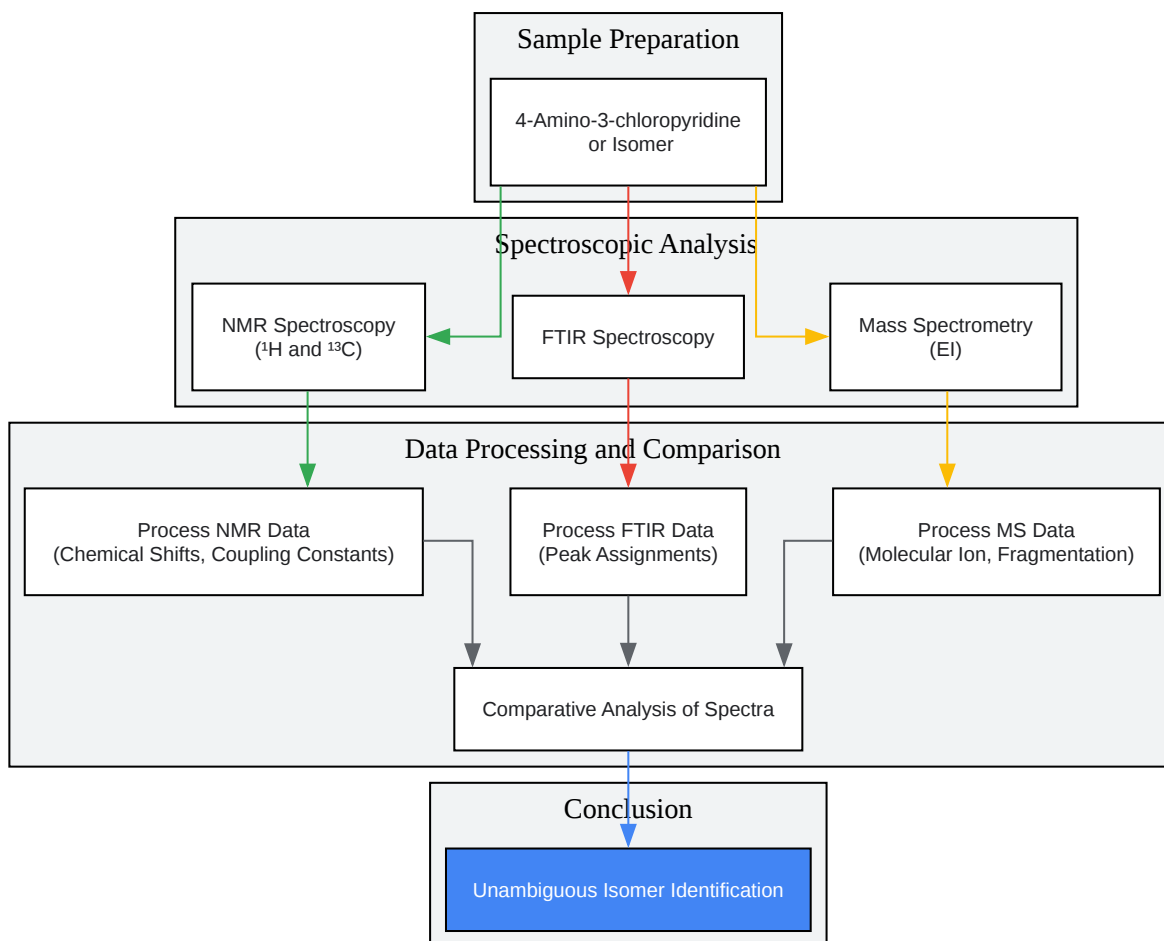
Compound	$\nu(\text{N-H})$ stretch	$\delta(\text{N-H})$ bend	$\nu(\text{C=C}), \nu(\text{C=N})$	$\nu(\text{C-Cl})$
4-Amino-3-chloropyridine	3420, 3300	1630	1580, 1490	820
2-Amino-5-chloropyridine	3430, 3315	1625	1595, 1480	835
3-Amino-4-chloropyridine	3400, 3290	1635	1585, 1495	810
4-Amino-2-chloropyridine	3450, 3320	1640	1600, 1500	850

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M^+ , m/z)	Key Fragment Ions (m/z)
4-Amino-3-chloropyridine	128/130	93, 66
2-Amino-5-chloropyridine	128/130	93, 66
3-Amino-4-chloropyridine	128/130	93, 66
4-Amino-2-chloropyridine	128/130	93, 66

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of **4-Amino-3-chloropyridine** and its isomers.



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